molecular formula C20H20N4O B5625851 2-(1-benzyl-1H-pyrazol-4-yl)-4-(pyrrolidin-1-ylcarbonyl)pyridine

2-(1-benzyl-1H-pyrazol-4-yl)-4-(pyrrolidin-1-ylcarbonyl)pyridine

Cat. No. B5625851
M. Wt: 332.4 g/mol
InChI Key: YCUDDORLHTUWDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of such compounds typically involves ring-opening followed by ring-closure reactions, utilizing substrates like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 5-amino-3-methyl-1H-pyrazole. These processes afford novel compounds, characterized by their unique structural features established through elemental analysis and spectral data (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular geometry of synthesized compounds is often determined via X-ray diffraction and optimized using density functional theory (DFT), which provides insights into the geometric parameters, vibrational wavenumbers, and chemical shifts, illustrating the harmony between experimental and theoretical data (Özdemir et al., 2015).

Chemical Reactions and Properties

Functionalization reactions, such as those involving 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives, are explored to understand the reactivity and interaction mechanisms within these compounds. Theoretical examinations help in elucidating the mechanisms behind these reactions (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties, such as photoluminescent properties of compounds and their interactions in various solvents, are studied through spectroscopic methods. These investigations reveal the influence of substituent groups on the absorption and emission characteristics of the compounds, providing insights into their optical properties (Ge et al., 2014).

Chemical Properties Analysis

Quantum mechanical and spectroscopic techniques, including FT-IR, NMR, and UV investigations, are employed to study the electronic, structural, and vibrational properties of these compounds. These studies facilitate a deeper understanding of the molecular orbitals, NBO analysis, and MEP surface mapping, contributing to the knowledge on their chemical behaviors (Diwaker, 2014).

properties

IUPAC Name

[2-(1-benzylpyrazol-4-yl)pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-10-4-5-11-23)17-8-9-21-19(12-17)18-13-22-24(15-18)14-16-6-2-1-3-7-16/h1-3,6-9,12-13,15H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDDORLHTUWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=C2)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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